molecular formula C14H9Cl2N3O2 B6562449 5-(3,4-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021225-61-5

5-(3,4-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B6562449
CAS No.: 1021225-61-5
M. Wt: 322.1 g/mol
InChI Key: YSFFTOFTCQBCTH-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a unique structure that combines an imidazo[4,5-b]pyridine core with a dichlorophenyl group, making it a valuable scaffold for drug development and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[4,5-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and aldehydes or ketones.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for producing sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid serves as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicine, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group enhances its binding affinity, while the imidazo[4,5-b]pyridine core provides structural stability. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    5-(3,4-dichlorophenyl)-2-methylimidazo[4,5-b]pyridine-7-carboxamide: Contains an amide group instead of a carboxylic acid, potentially altering its biological activity.

Uniqueness

The presence of both the dichlorophenyl group and the carboxylic acid in 5-(3,4-dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid makes it unique. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2/c1-6-17-12-8(14(20)21)5-11(19-13(12)18-6)7-2-3-9(15)10(16)4-7/h2-5H,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFFTOFTCQBCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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